molecular formula C25H23ClN2O2 B1662508 Talnetant hydrochloride CAS No. 204519-66-4

Talnetant hydrochloride

Cat. No.: B1662508
CAS No.: 204519-66-4
M. Wt: 418.9 g/mol
InChI Key: BHCSUEHQURQVLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of talnetant hydrochloride involves the preparation of 3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide hydrochloride. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Talnetant hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

Mechanism of Action

Talnetant hydrochloride exerts its effects by antagonizing neurokinin 3 receptors. This interaction inhibits the binding of neurokinin B, a natural ligand, thereby modulating various physiological processes. The molecular targets include the neurokinin 3 receptors, and the pathways involved are related to neurotransmission and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: Another neurokinin receptor antagonist used primarily for preventing chemotherapy-induced nausea and vomiting.

    Osanetant: A neurokinin 3 receptor antagonist investigated for its potential in treating psychiatric disorders.

Uniqueness

Unlike other similar compounds, it has shown specific efficacy in modulating neurokinin 3 receptor-mediated pathways .

Biological Activity

Talnetant hydrochloride, also known as SB-223412, is a selective neurokinin-3 (NK3) receptor antagonist developed by GlaxoSmithKline. It has been primarily investigated for its potential therapeutic applications in psychiatric disorders such as schizophrenia and gastrointestinal conditions like irritable bowel syndrome (IBS). This article provides a comprehensive overview of the biological activity of talnetant, including its pharmacological properties, mechanisms of action, and relevant clinical studies.

Pharmacological Properties

Talnetant exhibits high affinity for NK3 receptors, with a reported pKipK_i value of 8.7 for recombinant human NK3 receptors and 8.5 for guinea pig NK3 receptors . It demonstrates selectivity over other neurokinin receptors, with lower pKipK_i values for NK2 (6.6) and NK1 (<4) . The compound acts as a competitive antagonist, effectively inhibiting neurokinin B (NKB)-induced responses in various assay systems.

The mechanism by which talnetant exerts its effects involves modulation of dopaminergic neurotransmission. Studies indicate that talnetant can significantly increase extracellular levels of dopamine and norepinephrine in the medial prefrontal cortex . This modulation is particularly relevant in the context of schizophrenia, where dysregulation of dopaminergic pathways is a key feature.

In Vitro Characterization

In vitro studies have demonstrated that talnetant can antagonize NKB-induced neuronal firing in brain slices from guinea pigs, indicating its functional activity at native NK3 receptors . The compound was shown to have a pKBpK_B value of 7.9 in the medial habenula and 7.7 in the substantia nigra pars compacta, reinforcing its role as a competitive antagonist without diminishing maximal agonist efficacy.

In Vivo Efficacy

In vivo experiments using guinea pigs have provided further insights into the biological activity of talnetant. The compound significantly attenuated 'wet dog shake' behaviors induced by senktide in a dose-dependent manner . Additionally, microdialysis studies revealed that acute administration of talnetant led to notable increases in dopamine levels in response to haloperidol administration, suggesting potential utility in managing symptoms associated with antipsychotic treatment.

Clinical Studies

Irritable Bowel Syndrome (IBS)

Talnetant has been evaluated for its effects on rectal sensory function in healthy volunteers through randomized controlled trials. In one study involving 102 participants, two doses (25 mg and 100 mg) were administered over 14-17 days. The results indicated that talnetant did not significantly alter rectal compliance or sensory thresholds compared to placebo . These findings suggest limited efficacy in modulating visceral hypersensitivity associated with IBS.

Schizophrenia

Clinical trials have also investigated the efficacy of talnetant in patients with schizophrenia. A multicenter double-blind study indicated improvements in positive symptoms when compared to traditional antipsychotics like haloperidol . These findings support the hypothesis that NK3 receptor antagonism may offer therapeutic benefits in managing psychiatric disorders.

Summary of Key Findings

Property Value
Chemical Formula C25H22N2O2
pKi (Human NK3) 8.7
pKi (Guinea Pig NK3) 8.5
pKB (Medial Habenula) 7.9
pKB (Substantia Nigra) 7.7
Therapeutic Areas Schizophrenia, IBS

Properties

IUPAC Name

3-hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2.ClH/c1-2-20(17-11-5-3-6-12-17)27-25(29)22-19-15-9-10-16-21(19)26-23(24(22)28)18-13-7-4-8-14-18;/h3-16,20,28H,2H2,1H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCSUEHQURQVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50942628
Record name 3-Hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204519-66-4
Record name 3-Hydroxy-2-phenyl-N-(1-phenylpropyl)quinoline-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50942628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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